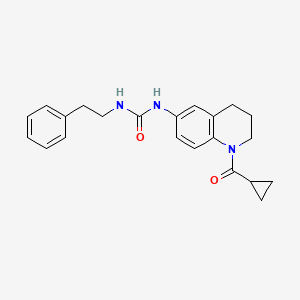
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea is a compound with a complex structure, comprising a cyclopropane ring, a tetrahydroquinoline unit, and a phenethylurea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea generally involves multiple steps:
Formation of Cyclopropanecarbonyl Chloride: : Cyclopropane carboxylic acid is first converted to cyclopropanecarbonyl chloride through reaction with thionyl chloride.
Formation of Tetrahydroquinoline Derivative: : The cyclopropanecarbonyl chloride reacts with 1,2,3,4-tetrahydroquinoline in the presence of a base like triethylamine to form a cyclopropanecarbonylated tetrahydroquinoline derivative.
Urea Formation: : The final step involves reacting this intermediate with phenethylamine and phosgene to form the desired urea derivative.
Industrial Production Methods
In an industrial setting, these reactions are typically scaled up with optimizations in reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity. Continuous flow reactors may be used for large-scale production to improve efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea can undergo various types of chemical reactions:
Oxidation: : It can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: : Reduction reactions can break down some bonds or reduce specific functional groups.
Substitution: : This compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents on the aromatic ring or nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Conditions: : Typically involves controlled temperatures, use of solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and inert atmospheres (nitrogen or argon).
Major Products
Oxidation: : Formation of hydroxy or keto derivatives.
Reduction: : Formation of reduced urea derivatives.
Substitution: : Formation of various substituted derivatives depending on the substituents introduced.
Scientific Research Applications
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea has diverse applications in scientific research:
Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Potential therapeutic applications due to its complex structure, which can interact with various biological targets.
Industry: : Applications in developing new materials or chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea involves interactions with specific molecular targets:
Molecular Targets: : May include enzymes, receptors, or other proteins in biological systems.
Pathways Involved: : Depending on its structure, it could affect signal transduction pathways, metabolic processes, or other biochemical pathways.
Mechanistic Insights: : Studies often focus on its binding affinities, inhibitory or activating effects, and downstream biological effects.
Comparison with Similar Compounds
Comparing 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea with similar compounds:
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea: : Lacks the phenethyl group, which may affect its biological activity and chemical reactivity.
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylurea: : Contains a methyl group instead of a phenethyl group, potentially resulting in different physical properties and reactivity.
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-chlorophenyl)urea: : Has a chlorophenyl group, which might alter its interactions with biological targets and chemical reactions.
Conclusion
This compound is a compound with a multifaceted chemical structure, contributing to its diverse reactivity and wide range of potential applications in research and industry. Its synthesis, reactions, and mechanism of action underscore its significance and the need for continued exploration.
Properties
IUPAC Name |
1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c26-21(17-8-9-17)25-14-4-7-18-15-19(10-11-20(18)25)24-22(27)23-13-12-16-5-2-1-3-6-16/h1-3,5-6,10-11,15,17H,4,7-9,12-14H2,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCXSQCQGXSEOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NCCC3=CC=CC=C3)N(C1)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea](/img/structure/B2988293.png)
![2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2988295.png)
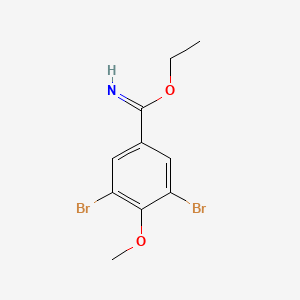
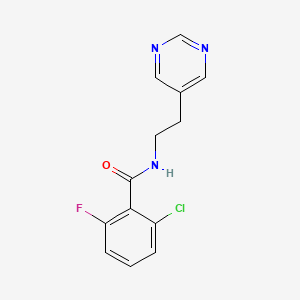
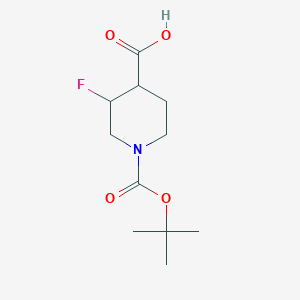
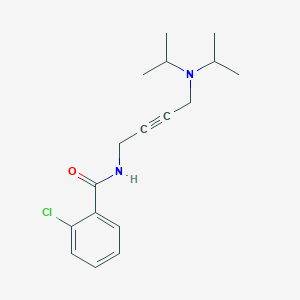
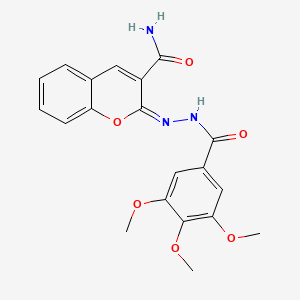

![4-(N-(3-(Ethoxycarbonyl)(4,5,6,7-tetrahydrobenzo[B]thiophen-2-YL))carbamoyl)-2,2,3,3,4,4-hexafluorobutanoic acid](/img/structure/B2988305.png)
![N-(benzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2988309.png)
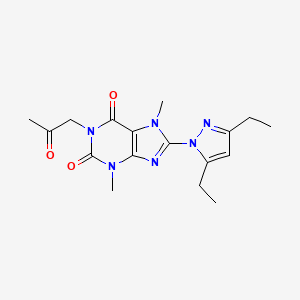
![4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide](/img/structure/B2988311.png)
![2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2988312.png)

